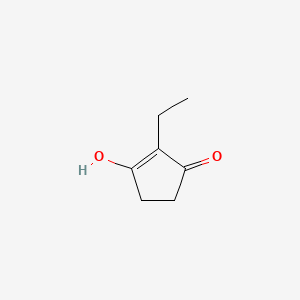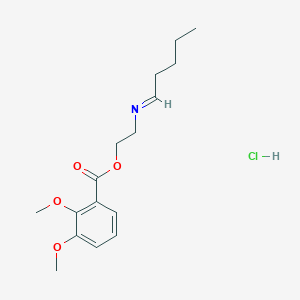
2-Cyclopenten-1-one, 2-ethyl-3-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
2-Cyclopenten-1-one, 2-ethyl-3-hydroxy- can be synthesized through several methods. One common method involves the thermal degradation of ascorbic acid. This process forms the compound as an aroma compound from the reactions of L-ascorbic acid with L-threonine or L-serine at different pH values . Another method involves the reaction of 5-methyl-3,5-dicarbethoxy-2-cyclopenten-2-ol-one with phosphoric acid . Industrial production methods may vary, but these synthetic routes are commonly employed in laboratory settings.
Chemical Reactions Analysis
2-Cyclopenten-1-one, 2-ethyl-3-hydroxy- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-Cyclopenten-1-one, 2-ethyl-3-hydroxy- has a wide range of scientific research applications. In chemistry, it is used as a flavoring agent due to its caramel-like aroma . In biology and medicine, it may be studied for its potential effects on various biological pathways. In the industry, it is used in the production of flavoring agents and fragrances . Its unique properties make it a valuable compound for research and industrial applications.
Mechanism of Action
The mechanism of action of 2-Cyclopenten-1-one, 2-ethyl-3-hydroxy- involves its interaction with various molecular targets and pathways. As an aroma compound, it interacts with olfactory receptors to produce its characteristic caramel-like scent . In biological systems, it may interact with enzymes and other proteins, affecting various biochemical pathways. The specific molecular targets and pathways involved depend on the context of its use and the specific biological system being studied.
Comparison with Similar Compounds
2-Cyclopenten-1-one, 2-ethyl-3-hydroxy- can be compared with other similar compounds, such as 3-ethyl-2-hydroxy-2-cyclopenten-1-one and 2-hydroxy-3-ethyl-2-cyclopenten-1-one . These compounds share similar structures and properties but may differ in their specific applications and effects. For example, 3-ethyl-2-hydroxy-2-cyclopenten-1-one is also used as a flavoring agent but may have different aroma characteristics
Properties
CAS No. |
5857-25-0 |
|---|---|
Molecular Formula |
C7H10O2 |
Molecular Weight |
126.15 g/mol |
IUPAC Name |
2-ethyl-3-hydroxycyclopent-2-en-1-one |
InChI |
InChI=1S/C7H10O2/c1-2-5-6(8)3-4-7(5)9/h8H,2-4H2,1H3 |
InChI Key |
RDXQMMNEMFSXDO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(CCC1=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(3,5-Dimethylpyrazol-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14173023.png)

![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-(phenylsulfonyl)-3-[4-(trifluoromethyl)-2-thiazolyl]-](/img/structure/B14173045.png)



![1,3-bis[(E)-2-nitroethenyl]benzene](/img/structure/B14173071.png)


![5-tert-Butyl-4'-nitro[1,1'-biphenyl]-3,4-dione](/img/structure/B14173077.png)
![N,N-bis[(5-methylfuran-2-yl)methyl]butan-1-amine](/img/structure/B14173081.png)
![1-[Bis(2-methylaziridin-1-yl)phosphoryl]-2,5-dimethylpyrrolidine](/img/structure/B14173089.png)

